molecular formula C10H16N4O2 B2788268 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine CAS No. 38539-75-2

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2788268
CAS No.: 38539-75-2
M. Wt: 224.264
InChI Key: GMECHEUJLSJRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H16N4O2 It is characterized by a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a piperazine ring at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with piperazine. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions . The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes. This binding can alter the enzyme’s conformation and activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Similar structure but different substitution pattern.

    2,4-Dimethoxy-6-(morpholin-4-yl)pyrimidine: Contains a morpholine ring instead of a piperazine ring.

    2,4-Dimethoxy-6-(piperidin-1-yl)pyrimidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2,4-dimethoxy-6-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECHEUJLSJRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

piperazine (1.23 g, 14.32 mmol) was treated with 6-chloro-2,4-dimethoxy pyrimidine (0.5 g, 2.86 mmol) in acetonitrile (5 mL) and the reaction mixture was stirred at room temperature for 6 hours. Subsequently the reaction mixture was poured onto ice-cold water (25 ml) and extracted with ethyl acetate (25 ml). The organic layer was washed with aqueous sodium bicarbonate solution and evaporated to furnish the required compound.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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